DwLIP-GCGRrx
説明
特性
CAS番号 |
6514-85-8 |
|---|---|
分子式 |
C18H22Cl2N4O2 |
分子量 |
397.3 g/mol |
IUPAC名 |
N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C18H20N4O2.2ClH/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24;;/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20);2*1H |
InChIキー |
XBHIADYHFGJGSK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl |
同義語 |
C 283 C-283 C283 Ledakrin Nitracrine |
製品の起源 |
United States |
準備方法
化学反応解析
反応の種類
This compoundは、以下の化学反応を含むさまざまな化学反応を起こします。
酸化: 合成中のホスファイトトリエステル結合からホスフェートトリエステル結合への変換。
加水分解: 固体支持体からのオリゴヌクレオチドの切断と保護基の除去。
ハイブリダイゼーション: 遺伝子発現を阻害するために相補的なRNA配列に結合する.
一般的な試薬と条件
酸化: 水/ピリジン溶液中のヨウ素。
脱保護: 水酸化アンモニウム。
カップリング: ホスホラミダイトヌクレオチドとテトラゾール.
科学研究への応用
This compoundは、以下のものを含む幅広い科学研究への応用があります。
化学: 遺伝子発現と調節を研究するためのツールとして使用されます。
生物学: 代謝経路とグルコース恒常性の調節における役割について調査されています。
医学: 肝臓グルコース産生を抑制することにより、2型糖尿病の治療のための治療薬として研究されています。
化学反応の分析
Types of Reactions
DwLIP-GCGRrx undergoes various chemical reactions, including:
Oxidation: Conversion of phosphite triester linkages to phosphate triester linkages during synthesis.
Hydrolysis: Cleavage of the oligonucleotide from the solid support and removal of protecting groups.
Hybridization: Binding to complementary RNA sequences to inhibit gene expression.
Common Reagents and Conditions
Oxidation: Iodine in water/pyridine solution.
Deprotection: Ammonium hydroxide.
Coupling: Phosphoramidite nucleotides and tetrazole.
Major Products Formed
The primary product formed from these reactions is the antisense oligonucleotide this compound, which is designed to bind to the mRNA of the glucagon receptor and inhibit its expression .
科学的研究の応用
DwLIP-GCGRrx has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study gene expression and regulation.
Biology: Investigated for its role in modulating metabolic pathways and glucose homeostasis.
Medicine: Explored as a therapeutic agent for the treatment of type 2 diabetes by reducing hepatic glucose production.
Industry: Utilized in the development of novel antisense oligonucleotide therapies for various diseases
作用機序
DwLIP-GCGRrxは、グルカゴン受容体のmRNAに結合することによりその効果を発揮し、タンパク質への翻訳を阻止します。この阻害により、細胞表面のグルカゴン受容体の発現が抑制され、グルカゴンのシグナル伝達が低下し、肝臓グルコース産生が抑制されます。 関与する分子標的は、グルカゴン受容体のmRNAとRNA誘導サイレンシング複合体(RISC)であり、標的mRNAの分解を促進します .
類似化合物との比較
Table 1: Structural and Functional Comparison of Ledakrin with Acridine Derivatives
Key Insights:
- Structural Determinants: Ledakrin’s 1-nitro group and alkylamino side chain are critical for its irreversible DNA binding, a feature absent in Amsacrine and Quinacrine .
- Metabolic Activation: Unlike Amsacrine, Ledakrin requires metabolic activation (e.g., nitro-reduction) to form DNA-adducts, enhancing its genotoxicity .
- Topoisomerase Specificity : Ledakrin targets TopoI, while Amsacrine inhibits TopoII, reflecting divergent therapeutic applications (solid tumors vs. leukemias) .
Efficacy and Toxicity Profiles
Table 2: Preclinical and Clinical Efficacy Data
Key Insights:
- Mutagenicity: Ledakrin induces phage release in E. coli and chromosomal aberrations in Allium cepa, whereas Amsacrine’s mutagenicity is less pronounced .
DNA Interaction Mechanisms
Ledakrin’s DNA binding is thiol-dependent, with its nitro group enabling redox cycling and irreversible adduct formation . This contrasts with C-1311 and Amsacrine, which intercalate DNA without covalent modification . NMR studies further reveal that Ledakrin’s side chain length optimizes DNA minor groove binding, enhancing cytotoxicity compared to shorter-chain analogues .
Q & A
Q. What experimental models are commonly used to evaluate Ledakrin’s antitumor efficacy?
Methodological Answer:
- In vitro models : Human colon carcinoma cell lines (e.g., HCT8, HT29) are used for cytotoxicity assays to measure dose-dependent inhibition of proliferation. These assays often employ thymidine incorporation to quantify DNA synthesis disruption .
- In vivo models : Xenografts of HCT8 colon carcinoma or prostate cancer (LnCaP, PC3) in nude mice are utilized to assess tumor growth inhibition. Toxicity profiles are concurrently evaluated in rodents and dogs .
Example Data:
| Model Type | Cell Line/Xenograft | Key Endpoint | Reference |
|---|---|---|---|
| In vitro | HCT8, HT29 | IC50 cytotoxicity | |
| In vivo | HCT8 (nude mice) | Tumor volume reduction |
Q. How is Ledakrin’s interaction with DNA characterized in mechanistic studies?
Methodological Answer:
- DNA crosslinking : Metabolic activation (e.g., via rat liver microsomes) generates reactive intermediates that form covalent DNA adducts. Gel electrophoresis or comet assays detect crosslinking .
- Spectroscopic techniques : NMR and UV-VIS spectroscopy, combined with molecular dynamics (MD) simulations, elucidate binding modes (e.g., intercalation or groove-binding) .
Q. What methodologies identify Ledakrin’s metabolic activation products?
Methodological Answer:
- In vitro systems : Incubate Ledakrin with rat liver microsomes or reducing agents (e.g., dithiothreitol) to mimic metabolic reduction.
- Analytical tools : HPLC with diode array detection separates metabolites, while ESI-MS and NMR (DQF-COSY, HMBC) resolve structures. Key metabolites include dihydropyrazoloacridine derivatives .
Q. How do researchers assess Ledakrin’s impact on cell cycle progression?
Methodological Answer:
Q. What assays quantify Ledakrin-induced DNA damage?
Methodological Answer:
- Comet assay : Detects single/double-strand breaks in individual cells.
- γ-H2AX immunofluorescence : Marks DNA double-strand breaks, particularly in sensitive cell lines like LnCaP .
Advanced Research Questions
Q. How can contradictions in genotoxicity data between plant (e.g., Allium cepa) and mammalian models be resolved?
Methodological Answer:
Q. What strategies optimize Ledakrin’s therapeutic index in preclinical studies?
Methodological Answer:
- Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., methyl at position 4) to reduce nitro group reactivity, lowering toxicity (e.g., derivative C-1748) .
- Pharmacokinetic profiling : Compare bioavailability and tissue distribution of Ledakrin vs. derivatives using LC-MS .
Q. How do derivative compounds like C-1748 address Ledakrin’s limitations?
Methodological Answer:
Q. What advanced techniques resolve cell-type-specific responses to Ledakrin?
Methodological Answer:
Q. How can DNA adduct formation by Ledakrin be quantified and correlated with cytotoxicity?
Methodological Answer:
- HPLC-MS/MS : Quantifies adduct levels in genomic DNA extracts.
- Correlation analysis : Plot adduct concentration vs. IC50 values across cell lines to establish structure-toxicity relationships .
Key Research Findings and Contradictions
- Toxicity vs. Efficacy : Ledakrin’s DNA crosslinking drives antitumor activity but causes severe side effects (e.g., myelotoxicity). Derivatives like C-1748 retain efficacy with reduced toxicity due to modified metabolic pathways .
- Cell-Type Specificity : Ledakrin induces pronounced DNA damage in LnCaP prostate cells but minimal effects in HL60 leukemia, highlighting metabolic activation variability .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
